2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid
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Overview
Description
2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid is an organic compound that features a benzoic acid core substituted with two 3,5-dibromo-4-methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid typically involves the following steps:
Bromination: The starting material, 4-methoxybenzoic acid, undergoes bromination to introduce bromine atoms at the 3 and 5 positions.
Friedel-Crafts Alkylation: The brominated product is then subjected to Friedel-Crafts alkylation using benzyl chloride to introduce the benzylic group.
Oxidation: The benzylic group is oxidized to form the carboxylic acid functionality, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated derivatives with reduced bromine content.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid involves its interaction with specific molecular targets. The bromine atoms and methoxy groups can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-methoxybenzoic acid: Shares the dibromo and methoxy substituents but lacks the benzylic group.
4-Methoxyphenylboronic acid: Contains the methoxy group but differs in the boronic acid functionality.
3,5-Dibromobenzoic acid: Similar bromine substitution pattern but lacks the methoxy groups and benzylic group.
Uniqueness
2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid is unique due to its combination of bromine, methoxy, and benzylic groups, which confer distinct chemical and biological properties
Properties
CAS No. |
5449-82-1 |
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Molecular Formula |
C22H16Br4O4 |
Molecular Weight |
664.0 g/mol |
IUPAC Name |
2-[bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C22H16Br4O4/c1-29-20-15(23)7-11(8-16(20)24)19(13-5-3-4-6-14(13)22(27)28)12-9-17(25)21(30-2)18(26)10-12/h3-10,19H,1-2H3,(H,27,28) |
InChI Key |
OSXSXEGOAAAEAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(C2=CC=CC=C2C(=O)O)C3=CC(=C(C(=C3)Br)OC)Br)Br |
Origin of Product |
United States |
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